molecular formula C9H9F3N2O2 B13484372 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13484372
M. Wt: 234.17 g/mol
InChI Key: ADGWSXWXOZTESS-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both an imidazo[1,2-a]pyridine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the imidazo[1,2-a]pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h3,5H,1-2,4H2,(H,15,16)

InChI Key

ADGWSXWXOZTESS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2CC1C(F)(F)F)C(=O)O

Origin of Product

United States

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